2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
Overview
Description
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- is a small molecule compound with the molecular formula C9H6Cl2N2O3 and a molecular weight of 261.0616 . This compound is known for its unique structure, which includes a furan ring and a pyrazole ring, both of which are chlorinated. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- typically involves multiple steps, including the chlorination of precursor compounds and the formation of the furan and pyrazole rings. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorinated groups, potentially leading to dechlorinated derivatives.
Substitution: The chlorinated positions on the furan and pyrazole rings can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- can be compared with other similar compounds, such as:
2-Furancarboxylic acid: Lacks the chlorinated pyrazole ring, making it less reactive in certain chemical reactions.
5-Chloro-2-furancarboxylic acid: Similar structure but without the pyrazole ring, leading to different chemical properties and applications.
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but lacks the furan ring, resulting in different reactivity and uses.
These comparisons highlight the unique combination of the furan and pyrazole rings in 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, which contributes to its distinct chemical behavior and wide range of applications.
Biological Activity
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, a compound with the molecular formula CHClNO and a molecular weight of 261.06 g/mol, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article will delve into its biological activity, synthesis methods, and relevant research findings.
The biological activity of 2-furancarboxylic acid derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to alterations in enzyme activity, which may result in various pharmacological effects. For instance, the compound is believed to exhibit antimicrobial properties, as indicated by studies showing its efficacy against certain bacterial strains.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-furancarboxylic acid can possess significant antimicrobial properties. One study specifically noted the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), which is a critical concern in clinical settings due to its resistance to conventional antibiotics . The inhibition zone measured approximately 8 mm, indicating moderate antimicrobial effectiveness.
Enzyme Interaction Studies
In vitro studies have explored the interaction of 2-furancarboxylic acid derivatives with various enzymes. For example, the oxidation of 2-furoic acid by Pseudomonas sp. has been documented, showcasing the metabolic pathways that these compounds can undergo . This interaction is crucial for understanding how the compound can be utilized in biotechnological applications.
Synthesis Methods
The synthesis of 2-furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- typically involves multi-step chemical reactions. The primary steps include:
- Chlorination : Chlorination of precursor compounds forms the chlorinated pyrazole ring.
- Formation of Furan Ring : The furan ring is synthesized through cyclization reactions involving furan derivatives.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Summary of Synthesis Routes
Step | Description |
---|---|
1 | Chlorination of precursor compounds |
2 | Cyclization to form furan and pyrazole rings |
3 | Purification via recrystallization or chromatography |
Case Study: Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various furan derivatives, including those structurally related to 2-furancarboxylic acid. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria . This finding highlights the potential for developing new antimicrobial agents based on this compound's structure.
Research on Metabolic Pathways
Another important aspect of research involves understanding the metabolic pathways associated with furan derivatives. For instance, studies on Pseudomonas species have revealed insights into how these microorganisms metabolize furoic acids, which could inform bioremediation strategies or the development of biocatalysts for industrial applications .
Properties
IUPAC Name |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O3/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLWXNHNAAQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157754 | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047629-15-1 | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047629-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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